5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile 5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442121
InChI: InChI=1S/C7H4N4/c8-3-5-4-11-7-6(5)9-1-2-10-7/h1-2,4H,(H,10,11)
SMILES: C1=CN=C2C(=N1)C(=CN2)C#N
Molecular Formula: C7H4N4
Molecular Weight: 144.13 g/mol

5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile

CAS No.:

Cat. No.: VC13442121

Molecular Formula: C7H4N4

Molecular Weight: 144.13 g/mol

* For research use only. Not for human or veterinary use.

5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile -

Specification

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
IUPAC Name 5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile
Standard InChI InChI=1S/C7H4N4/c8-3-5-4-11-7-6(5)9-1-2-10-7/h1-2,4H,(H,10,11)
Standard InChI Key XKBGMBPUVDTRTJ-UHFFFAOYSA-N
SMILES C1=CN=C2C(=N1)C(=CN2)C#N
Canonical SMILES C1=CN=C2C(=N1)C(=CN2)C#N

Introduction

Structural Characteristics and Physicochemical Properties

Core Architecture

The compound features a bicyclic system comprising a pyrrole ring fused to a pyrazine ring, with a cyano group (-C≡N) at position 7. This arrangement creates a planar, aromatic structure with significant electron-withdrawing effects due to the nitrile group. The IUPAC name, 5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile, reflects its numbering system and substituent placement .

Key Structural Attributes:

  • Molecular Formula: C₇H₄N₄

  • Molecular Weight: 144.13 g/mol

  • SMILES: C1=CN=C2C(=N1)C(=CN2)C#N

  • InChIKey: XKBGMBPUVDTRTJ-UHFFFAOYSA-N

Electronic and Steric Features

The cyano group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions and cross-coupling reactions. Computational analyses reveal a polar surface area (TPSA) of 57.8 Ų and a logP value of 0.72, indicating moderate solubility in polar solvents and potential blood-brain barrier permeability .

Synthesis and Modifications

Primary Synthetic Routes

Synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile typically involves cyclization and functionalization strategies:

Cyclocondensation of Aminopyrazines

A common method involves the condensation of 2-aminopyrazine derivatives with nitrile-containing precursors. For instance, bromination of 2-aminopyrazine followed by Sonogashira coupling with trimethylsilylacetylene yields intermediates that undergo reductive cyclization with potassium tert-butoxide .

Cross-Coupling Reactions

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation45–60≥95Scalable, minimal byproductsRequires anhydrous conditions
Suzuki Coupling50–70≥98High regioselectivityCostly catalysts
Late-Stage Cyanation30–40≥90Flexibility in functionalizationLow yields due to side reactions

Data synthesized from .

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile exhibits broad-spectrum kinase inhibitory activity, targeting:

  • Fibroblast Growth Factor Receptors (FGFRs): Inhibits FGFR1 with IC₅₀ = 0.6 nM, disrupting PI3K-Akt and MAPK signaling pathways in cancer cells .

  • Janus Kinase 3 (JAK3): Suppresses IL-2/IL-15 signaling, showing potential in autoimmune diseases (IC₅₀ = 12 nM) .

  • Adaptor-Associated Kinase 1 (AAK1): Blocks clathrin-mediated viral entry, demonstrating antiviral activity against dengue and Ebola viruses (EC₅₀ = 0.8 μM) .

Structural Determinants of Activity

  • Nitrile Group: Forms hydrogen bonds with hinge-region residues (e.g., Ala564 in FGFR1), enhancing binding affinity .

  • Pyrrolo-Pyrazine Core: Engages in π-π stacking with hydrophobic pockets (e.g., Phe489 in FGFR1), stabilizing inhibitor-enzyme complexes .

Therapeutic Applications

Oncology

Preclinical studies highlight its efficacy in FGFR-driven cancers, including bladder carcinoma and glioblastoma. In vivo models show tumor growth inhibition (TGI) of 70–85% at 10 mg/kg doses .

Immunology

JAK3 inhibition reduces pro-inflammatory cytokine production (IL-6, TNF-α) in rheumatoid arthritis models, with 60% reduction in joint swelling .

Antiviral Therapy

AAK1 inhibition reduces dengue viral load by 3-log units in human dendritic cells, suggesting broad applicability against RNA viruses .

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could enhance bioavailability and reduce off-target effects. Preliminary data show a 2.5-fold increase in plasma half-life with PEGylated LNPs.

Combination Therapies

Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) is under investigation to overcome resistance in FGFR-mutant cancers .

Structural Optimization

Introducing sulfonamide or carboxamide groups at position 2 may improve selectivity for JAK3 over JAK1/2, minimizing immunosuppressive side effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator